(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol
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Overview
Description
(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-1-yl)methanol is a unique chemical compound characterized by its spirocyclic structure. This compound is notable for its potential applications in various fields, including drug discovery, catalysis, and organic synthesis. Its structure includes a spiro linkage between a bicyclic oxabicyclohexane and a cyclobutane ring, with an amino group and a methanol moiety attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-1-yl)methanol typically involves a [2+2] cycloaddition reaction. This reaction can be catalyzed by photochemical methods, often using a mercury lamp to facilitate the cycloaddition of 1,5-dienes . The reaction conditions require specific equipment and glassware, making it technically challenging and difficult to scale up .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves optimizing the photochemical [2+2] cycloaddition process for larger-scale production. This may include the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the methanol moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-1-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-1-yl)methanol involves its interaction with molecular targets through its unique spirocyclic structure. This structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane derivatives: Known for their bioisosteric properties, often used to replace phenyl rings in bioactive compounds.
1,2-Disubstituted cyclopentanes and cyclohexanes: Also used as bioisosteres with improved physicochemical properties.
Uniqueness
(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-1-yl)methanol stands out due to its spirocyclic structure, which provides unique conformational rigidity and spatial arrangement. This makes it particularly valuable in drug design and other applications where specific molecular interactions are crucial.
Properties
IUPAC Name |
(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c10-8-4-7(5-8,6-11)12-9(8)2-1-3-9/h11H,1-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLDCFBYEIQKAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3(CC(C3)(O2)CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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